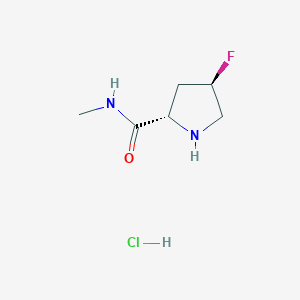

(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride

Description

(2S,4R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is a fluorinated pyrrolidine derivative with a carboxamide functional group and a methyl substituent on the nitrogen atom. Its molecular formula is C₇H₁₂ClFN₂O, and it is registered under CAS number 1841367-71-2 . The compound features a five-membered pyrrolidine ring with stereochemical configurations at the 2nd (S) and 4th (R) positions, distinguishing it from other stereoisomers. As a hydrochloride salt, it forms ionic interactions in crystalline states, as observed in structurally related pyrrolidine derivatives .

Properties

IUPAC Name |

(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2O.ClH/c1-8-6(10)5-2-4(7)3-9-5;/h4-5,9H,2-3H2,1H3,(H,8,10);1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXYNJNJYCIGSL-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC(CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1C[C@H](CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate chiral starting material, such as (2S,4R)-4-fluoropyrrolidine.

Amidation Reaction: The chiral starting material undergoes an amidation reaction with N-methylamine under controlled conditions to form the desired carboxamide.

Hydrochloride Formation: The final step involves the conversion of the carboxamide to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to maintain consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted pyrrolidine derivatives.

Oxidation: Oxidized forms of the pyrrolidine ring.

Reduction: Reduced forms of the carboxamide group.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. This can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Hydrogen Bonding and Solubility

- The hydrochloride salt form promotes ionic interactions and hydrogen bonding, as seen in the crystal structure of a related pyrrolidine compound with a hydroxyl group . The target compound’s fluorine may reduce polarity compared to hydroxy or methoxy substituents.

- The N-methyl group in the target compound could decrease aqueous solubility relative to non-methylated analogues like (2R,4S)-4-fluoropyrrolidine-2-carboxamide HCl .

Notes and Limitations

Data Gaps: Limited evidence exists on the target compound’s biological activity or pharmacokinetic properties.

Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., 2S,4R vs. 2R,4S) can drastically alter pharmacological profiles, necessitating rigorous chiral synthesis and analysis .

Hydrochloride Salts: Ionic interactions in hydrochloride forms (common in all compared compounds) enhance stability but may complicate formulation in non-polar matrices .

Biological Activity

(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound characterized by a pyrrolidine ring with a fluorine atom and a carboxamide functional group. Its molecular formula is C₆H₁₂ClFN₂O, with a molecular weight of approximately 183.61 g/mol. The compound's stereochemistry, denoted as (2S,4R), plays a crucial role in its biological activity and interactions with biological targets.

The presence of the fluorine atom enhances the compound's lipophilicity, which may improve its pharmacokinetic properties. The carboxamide group allows for diverse chemical reactivity, including hydrolysis under varying conditions. This structural configuration is significant for its potential applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, suggesting potential protective effects against oxidative damage.

- Binding Affinity : Interaction studies show that this compound has significant binding affinity to various biological targets such as enzymes and receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry have been employed to assess these interactions.

- Pharmacological Potential : Its unique structure may allow for applications in treating conditions related to neurotransmitter modulation and other therapeutic areas.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (2S,4R)-Pyrrolidine-2-carboxylic acid | Carboxylic acid | Antioxidant | Lacks fluorine substitution |

| 4-Fluoro-N-methylpyrrolidine | Alkylated pyrrolidine | Antidepressant properties | Methyl group alters lipophilicity |

| (2S,5R)-5-Fluoropyrrolidine-2-carboxamide | Carboxamide derivative | Potential anticancer activity | Different stereochemistry affecting activity |

Case Studies

- Antioxidant Properties : A study demonstrated that compounds similar to this compound effectively reduced oxidative stress markers in cellular models. This suggests its potential utility in formulations aimed at mitigating oxidative damage in various diseases.

- Binding Studies : Research utilizing surface plasmon resonance indicated that the compound binds effectively to specific receptors involved in neurotransmission. The binding affinity was quantified, showing promising results that warrant further investigation into its therapeutic applications.

- Pharmacokinetic Analysis : Preliminary pharmacokinetic studies suggest that the lipophilicity conferred by the fluorine atom enhances bioavailability compared to non-fluorinated analogs. This property may facilitate better tissue penetration and receptor interaction profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.